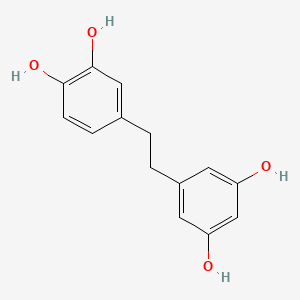

3,3',4,5'-Tetrahydroxybibenzyl

Overview

Description

3,3’,4,5’-Tetrahydroxybibenzyl is a chemical compound with the molecular formula C14H14O4 . It is also known by other names such as Dihydropiceatannol .

Synthesis Analysis

The synthesis of 3,3’,4,5’-Tetrahydroxybibenzyl can be achieved from Benzene, 4-[2-(3,5-dimethoxyphenyl)ethyl]-1,2-dimethoxy . More details about the synthetic routes can be found in the referenced source .Molecular Structure Analysis

The molecular weight of 3,3’,4,5’-Tetrahydroxybibenzyl is 246.25900 . The molecular docking results indicated that it exhibited the best binding affinity to the Pf LDH enzyme in terms of low binding energy and formed strong hydrogen bond interactions with several amino acids as active sites .Chemical Reactions Analysis

3,3’,4,5’-Tetrahydroxybibenzyl has been isolated from the wood of Streblus taxoides . More research is needed to fully understand the chemical reactions involving this compound.Physical and Chemical Properties Analysis

The density of 3,3’,4,5’-Tetrahydroxybibenzyl is 1.393g/cm3. It has a boiling point of 482.9ºC at 760mmHg . The melting point and other physical properties are not available .Scientific Research Applications

1. Role in Transcriptional Regulation and DNA Methylation Fidelity

The compound 3,3',4,5'-Tetrahydroxybibenzyl (THB) is closely associated with the process of DNA methylation, which is crucial in regulating gene expression and maintaining cellular identity. In embryonic stem cells, TET1, an enzyme that hydroxylates the methyl group of 5-methylcytosine (mC), converting it to 5-hydroxymethyl cytosine (hmC), binds throughout the genome, mainly at transcription start sites and within genes. This process is enriched at the start sites of genes whose promoters bear dual histone marks, indicating that hmC and TET proteins, potentially including THB, play a significant role in transcriptional regulation and maintaining DNA methylation fidelity (Williams et al., 2011).

2. Influence on Eye and Neural Development

Tetrahydroxybibenzyl derivatives are important in embryonic development, particularly in the formation of the eye and neural structures. The Tet3 enzyme, part of the TET family, has been shown to play an essential role in early eye and neural development by regulating the expression of key developmental genes. This enzyme acts as an active 5mC hydroxylase regulating the 5mC/5hmC status at target gene promoters. The unique chemical structure of THB might contribute to this regulation, suggesting its potential application in developmental biology and regenerative medicine (Xu et al., 2012).

3. Enzymatic Activity in Tetrahydrobiopterin Biosynthesis

Tetrahydroxybibenzyl compounds play a role in the biosynthesis and utilization of Tetrahydrobiopterin (H4-biopterin), a cofactor essential for enzymes involved in neurotransmitter formation, vasorelaxation, and immune response. The biosynthesis of H4-biopterin is controlled by hormones, cytokines, and immune stimuli, highlighting the importance of THB in both normal physiological functions and pathological states, including endothelial dysfunction and neuronal cell apoptosis (Werner-Felmayer et al., 2002).

4. Involvement in DNA Demethylation and Gene Expression

THB-related enzymes, specifically TET proteins, are implicated in the conversion of 5-methylcytosine (5mC) to various oxidized forms, like 5-hydroxymethylcytosine (5hmC), playing a key role in DNA demethylation. This enzymatic process is crucial for dynamic changes in DNA methylation, influencing gene expression and cellular differentiation. The involvement of THB in this process could have significant implications for understanding epigenetic regulation in development and disease states (Wu & Zhang, 2011).

Future Directions

The future directions for research on 3,3’,4,5’-Tetrahydroxybibenzyl could include further investigation of its antimalarial properties , as well as its potential applications in other areas of medicine. More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.

Properties

IUPAC Name |

4-[2-(3,5-dihydroxyphenyl)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h3-8,15-18H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLRRKBJXAJHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176861 | |

| Record name | 3,3',4,5'-Tetrahydroxybibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22318-80-5 | |

| Record name | Dihydropiceatannol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22318-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,5'-Tetrahydroxybibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5'-Tetrahydroxybibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)

![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)